8-Bromo-3-methyl-4-phenoxyquinoline
Description
8-Bromo-3-methyl-4-phenoxyquinoline is a halogenated quinoline derivative characterized by a bromine atom at position 8, a methyl group at position 3, and a phenoxy substituent at position 4. Quinoline derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and structural diversity.
Properties
CAS No. |
922734-63-2 |
|---|---|
Molecular Formula |
C16H12BrNO |
Molecular Weight |
314.18 g/mol |
IUPAC Name |
8-bromo-3-methyl-4-phenoxyquinoline |
InChI |
InChI=1S/C16H12BrNO/c1-11-10-18-15-13(8-5-9-14(15)17)16(11)19-12-6-3-2-4-7-12/h2-10H,1H3 |
InChI Key |
DAAAZYUQFZPNRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C(=C1OC3=CC=CC=C3)C=CC=C2Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-3-methyl-4-phenoxyquinoline typically involves multi-step organic reactions. One common method includes the bromination of 3-methyl-4-phenoxyquinoline using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained to ensure selective bromination at the 8th position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-3-methyl-4-phenoxyquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl derivatives, while nucleophilic substitution can introduce different functional groups at the 8th position .
Scientific Research Applications
8-Bromo-3-methyl-4-phenoxyquinoline has several scientific research applications, including:
Medicinal Chemistry: It is explored for its potential as an antitumor agent.
Biological Research: The compound is used in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Chemical Research: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 8-Bromo-3-methyl-4-phenoxyquinoline involves its interaction with specific molecular targets, leading to various biological effects. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in cancer cell proliferation. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Structural and Substituent Analysis
Key structural differences among related quinoline derivatives are summarized below:
Table 1: Substituent Positions of Selected Quinoline Derivatives
Key Observations :
- Position 4: The phenoxy group in the target compound is bulkier and more electron-rich than hydroxy or chloro substituents, which could influence binding affinity in enzyme inhibition or metal chelation .
- Position 8 : Bromine at this position is common across analogs, suggesting its role in facilitating further functionalization (e.g., cross-coupling reactions) .
Physical and Chemical Properties
Table 2: Comparative Physical Properties
Inferences for the Target Compound :
- The phenoxy group at position 4 likely increases molecular weight (~350–360 g/mol) and reduces water solubility compared to hydroxy or methoxy analogs.
- Crystallography data for 4-Bromo-8-methoxyquinoline reveal coplanar non-hydrogen atoms and weak C–H⋯π interactions, suggesting similar packing behavior in the target compound .
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